molecular formula C15H14O2S B091131 (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzene CAS No. 16212-08-1

(E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzene

Cat. No. B091131
CAS RN: 16212-08-1
M. Wt: 258.3 g/mol
InChI Key: PIALZYNUNCIZLT-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzene, also known as pterostilbene, is a natural compound found in blueberries, grapes, and other plants. It is a derivative of resveratrol, which is known for its health benefits. Pterostilbene has been shown to have numerous health benefits and has been the subject of much scientific research.

Mechanism Of Action

Pterostilbene works by activating a number of different pathways in the body. It has been shown to activate the SIRT1 pathway, which is involved in regulating cellular metabolism and energy production. It also activates the AMPK pathway, which is involved in regulating glucose and lipid metabolism. Additionally, it has been shown to activate the PPAR pathway, which is involved in regulating lipid metabolism.

Biochemical And Physiological Effects

Pterostilbene has been shown to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, improve insulin sensitivity, and reduce oxidative stress. It has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Pterostilbene has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable and has a long shelf life. However, there are also some limitations to using (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzenee in lab experiments. It can be expensive to produce and may not be suitable for all types of experiments.

Future Directions

There are many future directions for research on (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzenee. One area of research is focused on its potential to treat neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Another area of research is focused on its potential to improve cardiovascular health and reduce the risk of heart disease. Additionally, there is ongoing research into the potential anti-cancer properties of (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzenee.

Synthesis Methods

Pterostilbene can be synthesized from resveratrol using a variety of methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between resveratrol and other compounds. Chemical synthesis involves the use of chemical reactions to create (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzenee. Microbial synthesis involves the use of microorganisms to produce (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzenee.

Scientific Research Applications

Pterostilbene has been shown to have numerous health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. It has been studied for its potential to treat a variety of conditions, including diabetes, cardiovascular disease, and neurodegenerative diseases.

properties

IUPAC Name

1-methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-13-7-9-15(10-8-13)18(16,17)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIALZYNUNCIZLT-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310925
Record name (E)-Styryl p-tolyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene

CAS RN

16212-08-1, 20605-47-4
Record name (E)-Styryl p-tolyl sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16212-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC140137
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC266353
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-Styryl p-tolyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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